![molecular formula C10H14N2O6S2 B2768918 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid CAS No. 2379946-27-5](/img/structure/B2768918.png)
4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid
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Overview
Description
The compound “4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid” is a sulfuric acid salt of a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are a type of organic compound that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and the fused ring system. The benzothiazole ring system is aromatic, which contributes to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiazole ring and the methoxy and methyl groups attached to it. The sulfuric acid moiety could potentially make the compound acidic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of any charges .Scientific Research Applications
Synthesis Techniques
Elemental Sulfur Mediated Decarboxylative Redox Cyclization : A novel synthesis technique involves the decarboxylative redox cyclization of o-chloronitroarenes and arylacetic acids, facilitated by elemental sulfur under metal- and solvent-free conditions. This process efficiently produces 2-substituted benzothiazoles, showcasing a sustainable and eco-friendly approach to synthesizing sulfur-containing heterocycles (Guntreddi, Vanjari, & Singh, 2015).
Bronsted Acidic Ionic Liquid Catalysis : The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst demonstrates an efficient method for synthesizing polyhydroquinoline derivatives. This approach highlights the role of sulfur-containing catalysts in promoting green chemistry practices by offering a clean, simple, and high-yield synthesis process under solvent-free conditions (Khaligh, 2014).
Chemical Transformations and Applications
Recyclable Solid Acid Catalysis : Sulfuric acid derivatives, such as sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester, have been used as recyclable catalysts for the synthesis of various polysubstituted imidazoles. This demonstrates the potential of sulfur-based catalysts in facilitating multiple rounds of chemical reactions without losing efficacy, underscoring their utility in sustainable chemical processes (Tavakoli, Bagherneghad, & Niknam, 2012).
Green Synthesis of Imidazoles : Another study presents the green synthesis of 1,2,4,5-tetrasubstituted imidazoles using a Bronsted acidic ionic liquid. The process exemplifies the application of sulfur-containing ionic liquids in promoting environmentally friendly synthesis routes, offering a repeatable and efficient method for producing complex organic compounds (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been reported to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological pathways, contributing to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been reported to exhibit diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-imine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.H2O4S/c1-12-8-6(13-2)4-5-7(14-3)9(8)15-10(12)11;1-5(2,3)4/h4-5,11H,1-3H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXAJECYETVZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=N)OC)OC.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine sulfate |
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